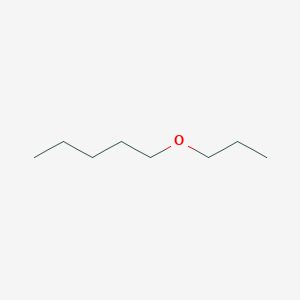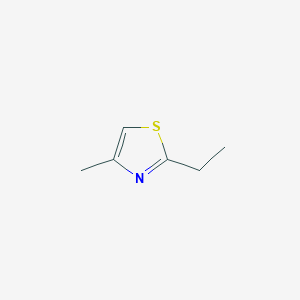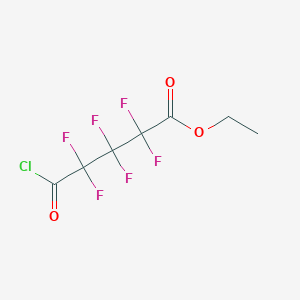
Z-Gly-his-nhnh2
説明
Z-Gly-his-nhnh2, also known as Z-Glycyl-histidyl-hydrazide, is a peptide derivative that has garnered interest in various fields of research due to its unique properties. This compound is characterized by the presence of a glycine (Gly) and histidine (His) residue, along with a hydrazide group. The Z in its name refers to the benzyloxycarbonyl (carbobenzyloxy) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.
科学的研究の応用
Z-Gly-his-nhnh2 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in enzyme inhibition and as a model compound for understanding peptide interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or in the development of peptide-based drugs.
Industry: Utilized in the development of biosensors and other biotechnological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-his-nhnh2 typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using the benzyloxycarbonyl (Z) group.
Coupling Reaction: The protected glycine is then coupled with histidine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Hydrazide Formation: The resulting dipeptide is then reacted with hydrazine to form the hydrazide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the histidine residue, which contains an imidazole ring susceptible to oxidation.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The benzyloxycarbonyl protecting group can be removed under acidic conditions, allowing for further functionalization of the peptide.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Z-protecting group.
Major Products:
Oxidation: Oxidized derivatives of histidine.
Reduction: Amines derived from the hydrazide group.
Substitution: Deprotected peptides ready for further modification.
作用機序
The mechanism of action of Z-Gly-his-nhnh2 is largely dependent on its interaction with biological molecules. The histidine residue can coordinate with metal ions, making it useful in metalloprotein studies. The hydrazide group can form stable conjugates with aldehydes and ketones, facilitating its use in bioconjugation and labeling studies.
Molecular Targets and Pathways:
Metal Ion Coordination: Histidine’s imidazole ring can bind to metal ions, affecting metalloprotein function.
Bioconjugation: The hydrazide group reacts with carbonyl groups, forming hydrazone linkages that are stable under physiological conditions.
類似化合物との比較
Z-His-NHNH2: Similar structure but lacks the glycine residue.
Z-Gly-NHNH2: Similar structure but lacks the histidine residue.
Gly-His-NHNH2: Lacks the Z-protecting group.
Uniqueness: Z-Gly-his-nhnh2 is unique due to the presence of both glycine and histidine residues, along with the hydrazide group and Z-protecting group. This combination of features makes it versatile for various chemical modifications and applications in research.
特性
IUPAC Name |
benzyl N-[2-[[(2S)-1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O4/c17-22-15(24)13(6-12-7-18-10-20-12)21-14(23)8-19-16(25)26-9-11-4-2-1-3-5-11/h1-5,7,10,13H,6,8-9,17H2,(H,18,20)(H,19,25)(H,21,23)(H,22,24)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTZAEQNJVCVTC-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)
![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)




![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)
![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)






